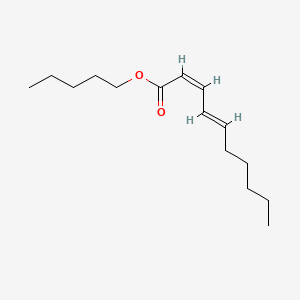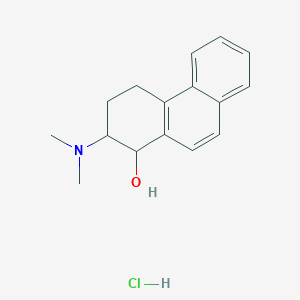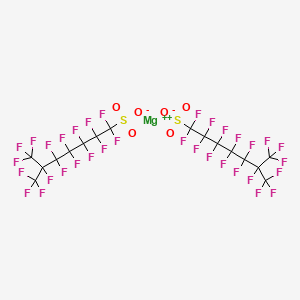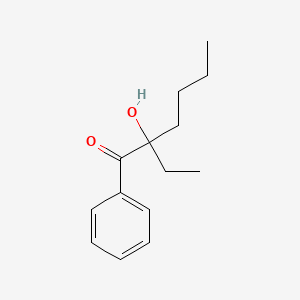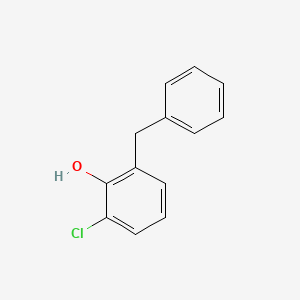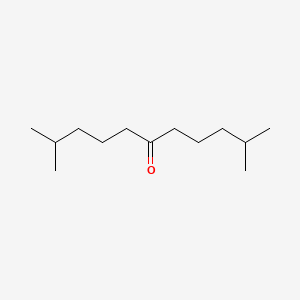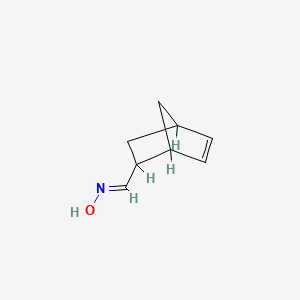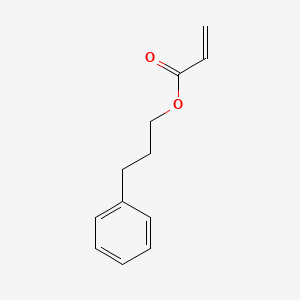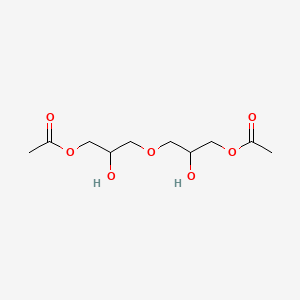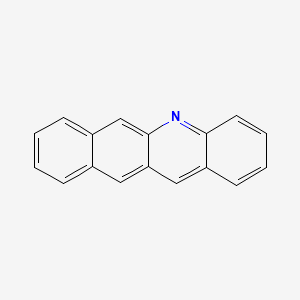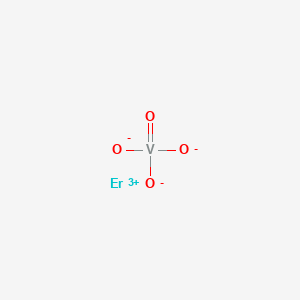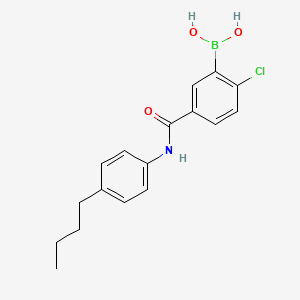
5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid typically involves the reaction of 2-chlorobenzeneboronic acid with 4-n-butylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid derivatives.
Reduction: Formation of boronate esters.
Substitution: Participation in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl halides.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Boronate esters.
Substitution: Biaryl compounds.
科学研究应用
5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling, the boronic acid moiety undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . This compound’s unique structure allows it to interact with specific enzymes and receptors, making it a valuable tool in medicinal chemistry.
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
Pinacol boronic esters: More stable boronic acid derivatives used in organic synthesis.
Uniqueness
5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid stands out due to its specific functional groups, which provide unique reactivity and selectivity in chemical reactions. Its ability to participate in Suzuki–Miyaura coupling with high efficiency makes it a valuable compound in synthetic chemistry .
属性
分子式 |
C17H19BClNO3 |
|---|---|
分子量 |
331.6 g/mol |
IUPAC 名称 |
[5-[(4-butylphenyl)carbamoyl]-2-chlorophenyl]boronic acid |
InChI |
InChI=1S/C17H19BClNO3/c1-2-3-4-12-5-8-14(9-6-12)20-17(21)13-7-10-16(19)15(11-13)18(22)23/h5-11,22-23H,2-4H2,1H3,(H,20,21) |
InChI 键 |
RHJMNXAZTFAMMY-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)CCCC)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


